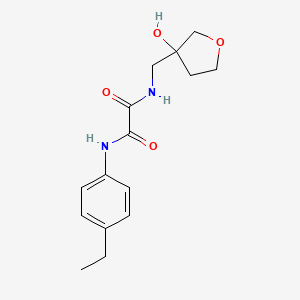
N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, also known as ETO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETO belongs to the class of oxalamide derivatives and has been found to exhibit promising biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by De, Yin, and Ma (2017) highlights the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for the Goldberg amidation, especially with less reactive (hetero)aryl chlorides. This method opens up possibilities for the synthesis of complex molecules, including N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide derivatives, showcasing the pivotal role of oxalamide in facilitating such reactions (De, Yin, & Ma, 2017).
Muñoz et al. (2010) delve into the hydrogen bond-directed self-assembly of phenylene-substituted dioxamic acid esters, including structures that resemble the backbone of this compound. The research underscores the significance of topological control in the design of supramolecular architectures, which could be crucial for developing novel materials or drug delivery systems based on similar oxalamide derivatives (Muñoz et al., 2010).
Biological Applications
The work by Basu Baul et al. (2009) on the amino acetate functionalized Schiff base organotin(IV) complexes demonstrates the potential anticancer properties of compounds that can be synthesized using oxalamide derivatives as precursors. Their findings suggest that such structures could be engineered to target specific cancer cell lines, offering a foundation for the development of new anticancer agents (Basu Baul et al., 2009).
Propiedades
IUPAC Name |
N'-(4-ethylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-11-3-5-12(6-4-11)17-14(19)13(18)16-9-15(20)7-8-21-10-15/h3-6,20H,2,7-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZPIFMUMIVEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

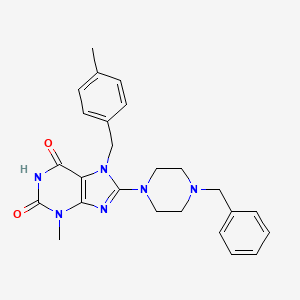
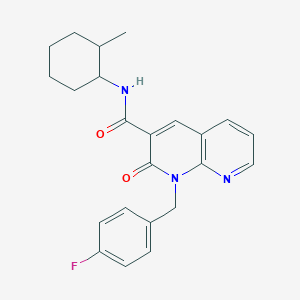

![Benzyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2940698.png)
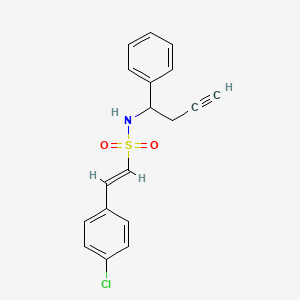
![4-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2940700.png)
![2-((4-fluorophenyl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940704.png)


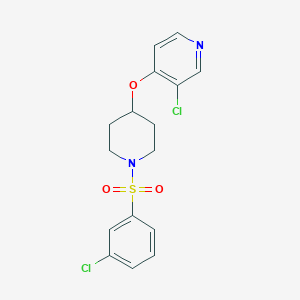
![{2-Methoxy-5-[(4-pyridylamino)sulfonyl]phenyl}methyl(phenylsulfonyl)amine](/img/structure/B2940709.png)

![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2940713.png)
